molecular formula C25H28N6O4S B2414931 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1243082-25-8

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2414931
CAS RN: 1243082-25-8
M. Wt: 508.6
InChI Key: PIDYKURXAOHEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N6O4S and its molecular weight is 508.6. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Inhibition and Structural Applications

2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide is identified as a novel and selective inhibitor of the five-lipoxygenase activity protein (FLAP) with excellent pharmacokinetic properties. It has been synthesized with specific activity and high isotopic enrichment, suggesting its potential for precise scientific applications, particularly in studying metabolic pathways and receptor interactions (Latli et al., 2015).

Conformational Analysis and Hydrogen Bonding Patterns

The study of different molecular conformations co-existing in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveals insights into hydrogen bonding in zero, one, and two dimensions. This detailed structural analysis indicates the potential of such compounds in molecular engineering and design, where the understanding of conformational flexibility and intermolecular interactions is crucial (Narayana et al., 2016).

Bioactive Compound Development and Antipsychotic Potential

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been identified as novel potential antipsychotic agents. These compounds, with variations in the pyrazole ring and phenyl ring substituents, show activity in behavioral animal tests and display unique interaction profiles with dopamine receptors. This suggests the potential of pyrazole-acetamide derivatives in the development of new therapeutic compounds with distinct pharmacological profiles (Wise et al., 1987).

Supramolecular Architecture and Antioxidant Activity

Pyrazole-acetamide derivatives have been studied for their role in constructing novel coordination complexes with metals such as Co(II) and Cu(II). The research highlights the effect of hydrogen bonding on the self-assembly process of these complexes and investigates their significant antioxidant activity. These findings open pathways for the application of these compounds in material science and pharmacology, especially concerning antioxidant potential (Chkirate et al., 2019).

properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4S/c1-14(2)15-6-9-17(10-7-15)27-20(32)13-31-22(26)21(25(29-31)36-5)24-28-23(30-35-24)16-8-11-18(33-3)19(12-16)34-4/h6-12,14H,13,26H2,1-5H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYKURXAOHEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.